Cas no 3970-39-6 (2-chloro-1-methoxy-3-nitro-benzene)
2-chloro-1-methoxy-3-nitro-benzene Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-1-methoxy-3-nitrobenzene
- 2-Chloro-3-nitroanisole
- BENZENE, 2-CHLORO-1-METHOXY-3-NITRO-
- 2-chloro-1-methoxy-3-nitro-Benzene
- PubChem19263
- 2-chloro-3-nitroani-sole
- KSC497M8H
- XVBAPYDWAVGVGW-UHFFFAOYSA-N
- 2-chloro-3-methoxy-1-nitrobenzene
- SBB090640
- FCH886209
- CL8592
- PB22450
- AS02825
- AX8115437
- AB002468
- MFCD11035883
- SCHEMBL2496089
- AM20080633
- AKOS006308574
- DTXSID20497039
- AN-584/43422712
- A6629
- FT-0690116
- SY108299
- EN300-344744
- CS-B0021
- AC-22665
- Q-101523
- 3970-39-6
- DS-10524
- 2-chloro-1-methoxy-3-nitro-benzene
-
- MDL: MFCD11035883
- Inchi: 1S/C7H6ClNO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3
- InChI Key: XVBAPYDWAVGVGW-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1OC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 187.00400
- Monoisotopic Mass: 187.0036207g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 55
Experimental Properties
- PSA: 55.05000
- LogP: 2.78000
2-chloro-1-methoxy-3-nitro-benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-chloro-1-methoxy-3-nitro-benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 076366-1g |
2-Chloro-1-methoxy-3-nitrobenzene |
3970-39-6 | 95% | 1g |
£11.00 | 2022-03-01 | |
| Fluorochem | 076366-5g |
2-Chloro-1-methoxy-3-nitrobenzene |
3970-39-6 | 95% | 5g |
£43.00 | 2022-03-01 | |
| Alichem | A013027602-250mg |
2-Chloro-3-nitroanisole |
3970-39-6 | 97% | 250mg |
$480.00 | 2023-09-02 | |
| Alichem | A013027602-500mg |
2-Chloro-3-nitroanisole |
3970-39-6 | 97% | 500mg |
$815.00 | 2023-09-02 | |
| Alichem | A013027602-1g |
2-Chloro-3-nitroanisole |
3970-39-6 | 97% | 1g |
$1504.90 | 2023-09-02 | |
| ChemScence | CS-B0021-5g |
2-Chloro-1-methoxy-3-nitrobenzene |
3970-39-6 | ≥97.0% | 5g |
$50.0 | 2022-04-27 | |
| ChemScence | CS-B0021-10g |
2-Chloro-1-methoxy-3-nitrobenzene |
3970-39-6 | ≥97.0% | 10g |
$98.0 | 2022-04-27 | |
| ChemScence | CS-B0021-25g |
2-Chloro-1-methoxy-3-nitrobenzene |
3970-39-6 | ≥97.0% | 25g |
$181.0 | 2022-04-27 | |
| ChemScence | CS-B0021-100g |
2-Chloro-1-methoxy-3-nitrobenzene |
3970-39-6 | ≥97.0% | 100g |
$598.0 | 2022-04-27 | |
| TRC | C596515-10mg |
2-Chloro-1-methoxy-3-nitrobenzene |
3970-39-6 | 10mg |
$ 50.00 | 2022-06-06 |
2-chloro-1-methoxy-3-nitro-benzene Suppliers
2-chloro-1-methoxy-3-nitro-benzene Related Literature
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1. CII.—Elimination of a nitro-group on diazotisation. Dinitro-p-anisidine and derivativesRaphael Meldola,John Vargas Eyre J. Chem. Soc. Trans. 1902 81 988
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Herbert Henry Hodgson,Frederick William Handley J. Chem. Soc. 1928 625
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3. 235. Antiplasmodial action and chemical constitution. Part VIII. Guanidines and diguanidesHarold King,Isabel M. Tonkin J. Chem. Soc. 1946 1063
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4. Proceedings of the Chemical Society, Vol. 18, No. 254
Additional information on 2-chloro-1-methoxy-3-nitro-benzene
Comprehensive Overview of 2-Chloro-1-Methoxy-3-Nitro-Benzene (CAS No. 3970-39-6): Properties, Applications, and Industry Insights
2-Chloro-1-methoxy-3-nitro-benzene (CAS 3970-39-6), a specialized aromatic compound, has garnered significant attention in organic synthesis and industrial applications due to its unique molecular structure. This yellow crystalline solid, characterized by a chloro group at position 2, a methoxy group at position 1, and a nitro group at position 3, serves as a versatile intermediate in pharmaceuticals, agrochemicals, and dye manufacturing. Its IUPAC name reflects this precise substitution pattern, making it a subject of interest for researchers exploring nitroaromatic compounds and electrophilic substitution reactions.
Recent trends in green chemistry have spurred investigations into safer synthetic routes for 3970-39-6, with particular focus on solvent-free reactions and catalytic methods. Analytical techniques like HPLC and GC-MS are routinely employed to verify the purity of this compound, which typically exceeds 98% in commercial grades. The compound's solubility profile – readily dissolving in organic solvents like ethanol and acetone while being insoluble in water – makes it particularly valuable for multistep organic synthesis workflows.
In pharmaceutical applications, 2-chloro-1-methoxy-3-nitro-benzene serves as a precursor for benzodiazepine analogs and other bioactive molecules. Its electron-withdrawing nitro group facilitates nucleophilic aromatic substitution, a reaction pathway frequently exploited in drug discovery. The compound's thermal stability (decomposition above 200°C) and moderate reactivity balance make it suitable for controlled transformations under both microwave-assisted synthesis and conventional heating conditions.
From an industrial perspective, the global market for nitrochlorobenzene derivatives like 3970-39-6 is projected to grow at 4.2% CAGR through 2030, driven by demand from Asia-Pacific pharmaceutical manufacturers. Environmental considerations have led to innovations in waste minimization during its production, including closed-loop solvent recovery systems. Regulatory compliance with REACH and other chemical safety frameworks remains a priority for producers, ensuring responsible handling throughout the supply chain.
Advanced research has explored the compound's potential in material science applications, particularly as a building block for liquid crystals and organic semiconductors. The planar aromatic core, when combined with its electron-deficient character, enables interesting charge transport properties in molecular electronics. These emerging applications complement its traditional uses in azo dye synthesis and pesticide intermediates, demonstrating the compound's remarkable versatility across scientific disciplines.
Quality control protocols for CAS 3970-39-6 emphasize rigorous spectroscopic verification, with 1H-NMR (δ 7.8-8.1 ppm for aromatic protons) and FT-IR (1520 cm-1 for NO2 stretch) serving as standard characterization methods. Storage recommendations typically specify amber glass containers under inert atmosphere to prevent photochemical degradation, reflecting the compound's sensitivity to UV light. These handling precautions ensure optimal performance in downstream applications while maintaining worker safety standards.
The synthesis of 2-chloro-1-methoxy-3-nitro-benzene typically involves nitration of appropriately substituted benzene precursors, followed by careful purification. Process optimization studies have identified zeolite catalysts as effective for improving yield (up to 89%) while reducing byproduct formation. Such innovations align with the chemical industry's shift toward atom-efficient synthesis, addressing both economic and environmental concerns associated with fine chemical production.
Analytical method development for 3970-39-6 remains an active research area, particularly for trace impurity detection in pharmaceutical contexts. Modern UHPLC techniques can resolve positional isomers to parts-per-million levels, crucial for meeting stringent ICH guidelines in drug manufacturing. These advancements support the compound's expanding role in high-value chemical synthesis, where purity specifications continue to tighten across end-use industries.
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